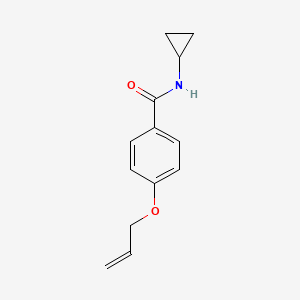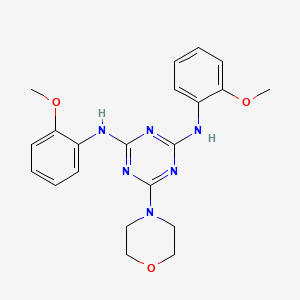![molecular formula C14H21N5O B4539626 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of pyrazole derivatives involves multiple steps, starting from basic precursors to the final compound. While specific synthesis routes for this compound are not directly available, analogous procedures suggest a multi-step synthesis involving initial formation of pyrazole rings followed by subsequent functionalization. For example, the synthesis of related pyrazole carboxamides involves the reaction of corresponding diazopyrazoles to form triazenopyrazoles, indicating a general pathway for introducing various substituents onto the pyrazole core (Shealy & O'dell, 1971).
Molecular Structure Analysis
Pyrazole derivatives exhibit interesting molecular structures due to the presence of the pyrazole ring, a five-membered ring containing nitrogen atoms. The molecular structure is further complicated by substituents which can influence the overall geometry, electronic distribution, and intermolecular interactions. X-ray crystallography and NMR studies are commonly employed to elucidate these structures, providing insights into the conformation and stereochemistry of the compound. The detailed molecular structure affects the compound's reactivity and interaction with biological targets (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives are versatile in chemical reactions, participating in various organic transformations such as N-alkylation, acylation, and cyclization reactions. Their reactivity is significantly influenced by the electronic nature of the substituents and the pyrazole ring itself. These compounds can undergo reactions typical of both aromatic and heteroaromatic compounds, including electrophilic substitution and nucleophilic addition reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, leading to a plethora of derivatives with diverse chemical properties (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the pyrazole ring. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable information on the thermal behavior and stability of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of "N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide" and related compounds include acidity/basicity, reactivity towards various reagents, and stability under different conditions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications. For instance, the electron-donating or withdrawing nature of substituents can affect the compound's acidity and its interactions with acids or bases. Studies on related pyrazole derivatives have highlighted their reactivity in electrophilic substitution reactions and nucleophilic additions, demonstrating the impact of molecular structure on chemical behavior (Shealy & O'dell, 1971).
特性
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-6-19-11(3)12(7-15-19)8-17(4)14(20)13-9-18(5)16-10(13)2/h7,9H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBKTJWTKIHOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CN(N=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4539552.png)
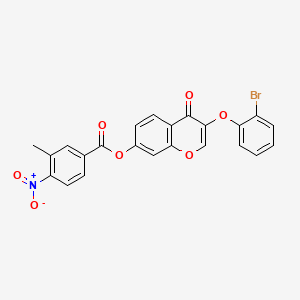
![ethyl 5-{[3-(3-methoxybenzoyl)-1-piperidinyl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4539559.png)
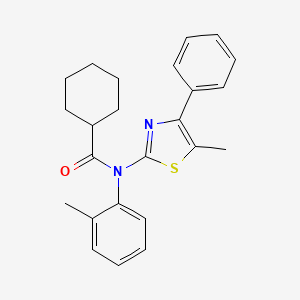
![ethyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4539576.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)
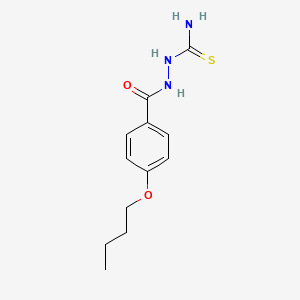
![2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4539629.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4539636.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B4539640.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4539649.png)
